molecular formula C9H9ClN2O3 B1588898 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide CAS No. 2653-16-9

2-chloro-N-methyl-N-(4-nitrophenyl)acetamide

Cat. No. B1588898
CAS RN: 2653-16-9
M. Wt: 228.63 g/mol
InChI Key: JAWLWNKATJAODJ-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is an organic compound belonging to the class of amides. It is a colorless solid with a molecular weight of 246.64 g/mol and a melting point of 132-133°C. It is a synthetic compound that can be synthesized by reacting 4-nitrophenylacetic acid with chloroacetonitrile in the presence of a base such as sodium hydroxide. It is a versatile compound with a wide range of applications in the field of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Molecular Structure and Conformation

  • Conformational Analysis : Studies on related compounds, such as 2-chloro-N-(3-methylphenyl)acetamide, have focused on the conformation of specific bonds, revealing how substituent groups can influence molecular structure. This has implications for understanding the behavior of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide in various environments (Gowda et al., 2007).

Solvation and Hydrogen Bonding

  • Solvatochromism and Hydrogen Bonding : Research on N-(4-Methyl-2-nitrophenyl)acetamide, a structurally similar compound, has explored the effects of solvation and hydrogen bonding on its infrared spectrum and dipole moment, which can be relevant for understanding the solvation behavior of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (Krivoruchka et al., 2004).

Application in Dye and Pigment Industry

  • Dye Intermediate Characterization : A study involving the nitration of N-(5-chloro-2-methyl-4-nitrophenyl)acetamide, a related compound, highlights the importance of accurate characterization in the dye and pigment industry. This research can inform the applications of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide as a potential intermediate in dye synthesis (Drabina et al., 2009).

Synthesis and Medicinal Chemistry

  • Synthesis of Medical Compounds : Research on 2-chloro-N-(4-chlorophenyl)acetamide, a compound with structural similarity, involves understanding molecular linkages and bond parameters, which are essential for synthesizing medicinal compounds (Gowda et al., 2007).

Material Science and Polymer Chemistry

  • Polymer Monomer Synthesis : A study on N-(4,5-dichloro-2-nitrophenyl)acetamide, which shares some structural characteristics, investigated its use in synthesizing monomers for polybenzimidazoles, suggesting potential applications in material science and polymer chemistry for 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (Begunov & Valyaeva, 2015).

Environmental and Health Research

  • Metabolism in Environmental Health : Studies on chloroacetamide herbicides and their metabolism can provide insights into the environmental and health-related aspects of similar compounds, including 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide. Understanding how these compounds are metabolized is crucial for assessing their environmental impact (Coleman et al., 2000).

properties

IUPAC Name

2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWLWNKATJAODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465820
Record name 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
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Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-N-(4-nitrophenyl)acetamide

CAS RN

2653-16-9
Record name 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
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Record name 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide
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Record name 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
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Record name 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide
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Record name 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide
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Synthesis routes and methods

Procedure details

Chloroacetyl chloride (1.05 mL, 13.1 mmol) is added in one portion to a biphasic mixture of N-methyl-4-nitroaniline (1.0 g, 6.57 mmol), KOH (1.11 g, 19.7 mmol) in 12 mL EtOAc and 12 mL H2O, cooled to 0° C. The resulting mixture is stirred at this temperature for 5 min, then the ice bath was removed and it was allowed to warm to RT. The reaction was stirred for an additional one hour at RT.
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Bugatti, E Andreucci, N Monaco, L Battistini… - ACS …, 2022 - ACS Publications
α V β 6 Integrin plays a fundamental role in the activation of transforming growth factor-β (TGF-β), the major profibrotic mediator; for this reason, α V β 6 ligands have recently been …
Number of citations: 5 pubs.acs.org

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